molecular formula C13H10ClN3O B2433163 3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine CAS No. 860609-37-6

3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine

Cat. No.: B2433163
CAS No.: 860609-37-6
M. Wt: 259.69
InChI Key: VVLHVRQSEJZUEP-UHFFFAOYSA-N
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Description

The compound “3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine” is a chemical compound with the linear formula C13H9ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound involves a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .

Scientific Research Applications

Structural Analysis and Coordination Compounds

A novel compound related to 3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine was synthesized, and its structure analyzed using X-ray diffraction. The research explored different conformers and tautomers, and also discussed the synthesis and structural study of coordination compounds [Co(L)2(H2O)] and [Ni(L)2(H2O)2] (Téllez et al., 2013).

Antimicrobial Activities

Research on derivatives of benzoxazole, which includes structures related to this compound, has shown potential antimicrobial activities. Synthesized compounds were tested against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Catalysis and Synthesis of Heterocyclic Systems

In another study, the related benzoxazole compounds were used in the synthesis of novel heterocyclic systems. This research explored the use of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate, demonstrating the versatility of benzoxazole derivatives in synthetic chemistry (Ibrahim et al., 2022).

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-15-12-9(3-2-6-16-12)13-17-10-7-8(14)4-5-11(10)18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHVRQSEJZUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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